N-(4-((3-Chloro-4-(2-pyrimidinyloxy)anilino)sulfonyl)phenyl)acetamide
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Overview
Description
N-(4-((3-Chloro-4-(2-pyrimidinyloxy)anilino)sulfonyl)phenyl)acetamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a sulfonyl group, a pyrimidinyloxy moiety, and a chloro-substituted aniline, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((3-Chloro-4-(2-pyrimidinyloxy)anilino)sulfonyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 3-chloro-4-(2-pyrimidinyloxy)aniline with sulfonyl chloride to form the sulfonylated intermediate. This intermediate is then reacted with 4-aminophenylacetamide under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-(4-((3-Chloro-4-(2-pyrimidinyloxy)anilino)sulfonyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N-(4-((3-Chloro-4-(2-pyrimidinyloxy)anilino)sulfonyl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(4-((3-Chloro-4-(2-pyrimidinyloxy)anilino)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The pyrimidinyloxy moiety plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-((3-Chloro-4-(2-pyrimidinyloxy)anilino)sulfonyl)phenyl)acetamide
- N-(4-((3-Chloro-4-(2-pyrimidinyloxy)anilino)sulfonyl)phenyl)benzamide
- N-(4-((3-Chloro-4-(2-pyrimidinyloxy)anilino)sulfonyl)phenyl)propionamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrimidinyloxy moiety enhances its ability to interact with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[4-[(3-chloro-4-pyrimidin-2-yloxyphenyl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O4S/c1-12(24)22-13-3-6-15(7-4-13)28(25,26)23-14-5-8-17(16(19)11-14)27-18-20-9-2-10-21-18/h2-11,23H,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNGMROTUVCATK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC3=NC=CC=N3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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